molecular formula C22H17FN4O5S B1682163 SPI-112 CAS No. 1051387-90-6

SPI-112

Cat. No.: B1682163
CAS No.: 1051387-90-6
M. Wt: 468.5 g/mol
InChI Key: ABVSYWGFUNXYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

SPI 112 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a research tool to study the inhibition of SHP2 and its effects on cell signaling pathways. This has significant implications for cancer research, as SHP2 is known to play a role in various oncogenic processes .

Preparation Methods

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: SPI 112 undergoes competitive inhibition reactions with SHP2, protein tyrosine phosphatase, and protein tyrosine phosphatase 1B. It has an IC50 of 1 micromolar for SHP2, 18.3 micromolar for protein tyrosine phosphatase, and 14.5 micromolar for protein tyrosine phosphatase 1B .

Common Reagents and Conditions: The common reagents used in reactions involving SPI 112 include dimethyl sulfoxide (DMSO) for solubility, and various buffers and enzymes for in vitro assays. The conditions typically involve maintaining specific pH levels and temperatures to ensure optimal activity .

Major Products Formed: The major products formed from reactions involving SPI 112 are typically the inhibited forms of SHP2, protein tyrosine phosphatase, and protein tyrosine phosphatase 1B. These inhibited forms are crucial for studying the effects of SHP2 inhibition in various biological processes .

Mechanism of Action

SPI 112 exerts its effects by competitively inhibiting the catalytic site of SHP2. It binds to SHP2 with a kinetic constant (KD) of 1.30 micromolar and follows a competitive inhibition model with a Ki of 0.8 micromolar. This interaction prevents SHP2 from dephosphorylating its substrates, thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds:

  • NSC-117199
  • JC-010a
  • TNO155

Uniqueness: SPI 112 is unique due to its high selectivity and competitive inhibition kinetics for SHP2. Unlike some other inhibitors, it has a polar nitro or negatively charged carboxyl group, which affects its cell permeability .

Properties

IUPAC Name

3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O5S/c23-15-6-4-13(5-7-15)12-24-33(31,32)17-8-9-19-18(11-17)20(21(28)25-19)27-26-16-3-1-2-14(10-16)22(29)30/h1-11,24-25,28H,12H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXZSNNAEVDPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.